Replace para-substituted phenyl rings? BCP-1-carbaldehyde provides the rigid bicyclo[1.1.1]pentane core, a proven bioisostere that improves solubility and metabolic stability. Its aldehyde functionality enables reductive aminations, Wittig reactions, and photoredox acylations for diverse analog synthesis. Stable, ready-to-use building block eliminates multi-step in-house synthesis. Consistent quality, immediate availability.
Bicyclo[1.1.1]pentane-1-carbaldehyde is a key synthetic building block used to introduce the bicyclo[1.1.1]pentane (BCP) core into target molecules. The BCP moiety is a highly valued, rigid three-dimensional scaffold frequently employed as a bioisostere for para-substituted phenyl rings and internal alkynes in medicinal chemistry. The aldehyde functionality makes this compound a versatile and reactive intermediate, enabling a wide range of subsequent chemical transformations essential for synthesizing complex BCP-containing derivatives.
sp³-Rich BCP core — three-dimensional bioisostere for 1,4-disubstituted phenyl, alkyne, or tert-butyl groups in medicinal chemistry
Versatile aldehyde handle — supports reductive amination, Grignard addition, Wittig reactions for library synthesis
Reported ADME benefit profile — class-level evidence links BCP replacement to improved solubility and reduced non-specific binding
Substituting Bicyclo[1.1.1]pentane-1-carbaldehyde with structurally similar aldehydes is often unfeasible due to significant downstream consequences. Replacing it with benzaldehyde sacrifices the critical three-dimensional geometry that the BCP core provides, which is known to improve key drug-like properties such as aqueous solubility and metabolic stability. Using a larger rigid analog like adamantane-1-carbaldehyde introduces substantially more bulk and lipophilicity, altering the molecule's interaction with biological targets and its overall physicochemical profile. Furthermore, procuring other BCP derivatives, such as the corresponding carboxylic acid or amine, is not a viable alternative when the synthetic route specifically requires the unique reactivity of the aldehyde group for transformations like reductive aminations, Wittig reactions, or modern photoredox acylations.
The aldehyde functional group of this compound provides a versatile handle for a wide range of chemical transformations, enabling the synthesis of diverse, highly functionalized BCP structures. A one-pot procedure starting from aryl-halides and [1.1.1]propellane demonstrates its utility in generating various substituted BCP aldehydes, including those with chloro, fluoro, methoxy, and dialkylamine groups, with yields often ranging from 61% to 91%. This highlights the compound's role as a stable and reliable intermediate for accessing previously hard-to-make BCP derivatives, a critical factor for library synthesis and lead optimization.
| Evidence Dimension | Synthetic Yield |
| Target Compound Data | Yields of 61-91% for various substituted BCP-aldehydes derived from this core structure. |
| Comparator Or Baseline | Older, multi-step syntheses that were often lower yielding and less versatile. |
| Quantified Difference | Provides a streamlined, one-pot procedure for diverse derivatives in good to excellent yields. |
| Conditions | One-pot synthesis from aryl-halides and [1.1.1]propellane followed by reaction with N,N-dimethylformamide. |
This compound's reliability as a precursor simplifies access to a broad range of BCP analogs, reducing synthetic steps and improving efficiency for research and development programs.
Replacing a para-substituted phenyl ring with a 1,3-disubstituted BCP moiety, often derived from precursors like Bicyclo[1.1.1]pentane-1-carbaldehyde, consistently leads to improved aqueous solubility. In a study on LpPLA2 inhibitors, the BCP-containing analogue (compound 5) showed a 9-fold increase in kinetic solubility compared to its phenyl-containing parent compound (1) (74 µM vs. 8 µM). Similarly, thermodynamic solubility in fasted state simulated intestinal fluid (FaSSIF) improved nearly 3-fold, from 399 µg/mL to over 1000 µg/mL. This enhancement is attributed to the disruption of molecular planarity and reduction in aromatic character, which are critical for overcoming poor solubility issues in drug development.
| Evidence Dimension | Kinetic Aqueous Solubility |
| Target Compound Data | 74 µM (for BCP-containing analogue 5) |
| Comparator Or Baseline | 8 µM (for phenyl-containing parent compound 1) |
| Quantified Difference | 900% increase |
| Conditions | Kinetic solubility measurement (CLND method). |
For medicinal chemists, procuring this building block provides a direct and validated pathway to significantly enhance the solubility of lead compounds, a major hurdle in drug development.
In a direct comparison within an antimalarial series, a molecule containing the BCP scaffold (compound 22) demonstrated significantly improved metabolic stability over its parent phenyl compound. The BCP derivative exhibited lower clearance and a shorter half-life across human, mouse, and rat liver microsomes. This contrasts with other phenyl bioisosteres like cubane, where enzyme-mediated oxidation was found to occur on the cubane core itself, reducing its metabolic stability. The inherent stability of the BCP cage to oxidative metabolism makes it a more robust choice for improving pharmacokinetic profiles.
| Evidence Dimension | Metabolic Stability |
| Target Compound Data | Significantly improved metabolic properties (lower clearance) vs. parent phenyl compound. |
| Comparator Or Baseline | Parent phenyl compound showed higher clearance; cubane analog showed unexpected metabolic oxidation on the core. |
| Quantified Difference | Qualitatively described as 'significantly improved metabolic properties'. |
| Conditions | In vitro assessment in human, mouse, and rat liver microsomes. |
This evidence justifies selecting BCP precursors to design drug candidates with a higher probability of favorable metabolic profiles, reducing the risk of late-stage failure due to poor pharmacokinetics.
This compound is the ideal starting point when the goal is to replace a para-substituted phenyl ring in a lead compound to improve its physicochemical and pharmacokinetic profile. The evidence strongly supports that using the BCP core, accessed via this aldehyde, can lead to significant, quantifiable improvements in aqueous solubility and metabolic stability while maintaining or improving biological potency.
As a stable and versatile building block, Bicyclo[1.1.1]pentane-1-carbaldehyde is a critical procurement choice for research programs focused on exploring novel 3D chemical space. Its aldehyde handle allows for participation in a wide array of reactions, including modern photocatalytic methods, providing reliable access to libraries of complex, non-flat molecules that are otherwise difficult to synthesize.
The rigid, rod-like structure of the 1,3-disubstituted BCP core makes this aldehyde a suitable precursor for creating rigid linkers in polymers and other materials. Incorporation of BCP moieties can influence material properties such as thermal stability and morphology due to efficient crystal packing, making it a superior choice over flexible aliphatic or flat aromatic linkers for specific material design applications.